Welcome to the BenchChem Online Store!
molecular formula C11H14ClNO B8619969 1-(6-Chloro-pyridin-3-yl)-hexan-1-one

1-(6-Chloro-pyridin-3-yl)-hexan-1-one

Cat. No. B8619969
M. Wt: 211.69 g/mol
InChI Key: PTONKHGPDIMOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07989457B2

Procedure details

6-Chloro-N-methoxy-N-methyl-nicotinamide (6.20 g, 30.90 mmol) is suspended in anhydrous tetrahydrofuran (200 mL), and cooled to 0° C. with stirring under nitrogen. N-pentyl magnesium bromide (23 mL, 2.0M in diethyl ether, 46 mmol) is slowly added to the reaction over 1 h. The reaction is allowed to warm slowly to room temperature and monitored by TLC. Upon complete consumption of starting material, the reaction is carefully neutralized with 1N hydrochloric acid, extracted with diethyl ether, washed, dried, and concentrated. The 1-(6-chloro-pyridin-3-yl)-hexan-1-one (5.2 g, 24.8 mmol) 80% yield, is used without further purification.
Quantity
6.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N-pentyl magnesium bromide
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([C:6](N(OC)C)=[O:7])=[CH:4][N:3]=1>O1CCCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6](=[O:7])[CH2:4][CH2:5][CH2:12][CH2:13][CH3:2])=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)N(C)OC)C=C1
Step Two
Name
N-pentyl magnesium bromide
Quantity
23 mL
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
CUSTOM
Type
CUSTOM
Details
Upon complete consumption of starting material
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(CCCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.8 mmol
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 160.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.